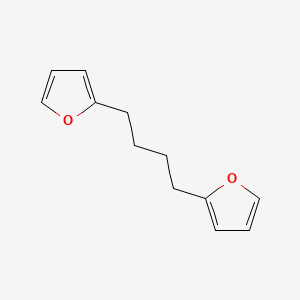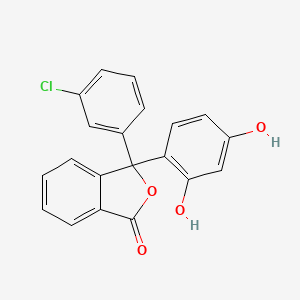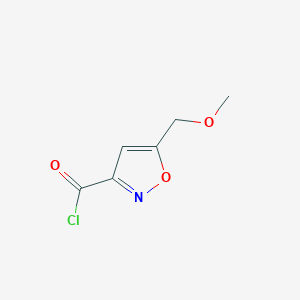
5-(Methoxymethyl)-1,2-oxazole-3-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Methoxymethyl)isoxazole-3-carbonyl chloride is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a methoxymethyl group at the 5-position and a carbonyl chloride group at the 3-position of the isoxazole ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methoxymethyl)isoxazole-3-carbonyl chloride typically involves the cyclization of appropriate precursors. One common method is the reaction of an α,β-acetylenic oxime with a suitable reagent to form the isoxazole ring. The methoxymethyl group can be introduced via alkylation reactions, and the carbonyl chloride group is usually introduced through chlorination reactions using reagents like thionyl chloride or oxalyl chloride .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps like purification through recrystallization or chromatography to remove impurities and obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 5-(Methoxymethyl)isoxazole-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Oxidation and Reduction Reactions: The isoxazole ring can undergo oxidation or reduction under specific conditions to form different derivatives.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form larger heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Amides, Esters, and Thioesters: Formed from substitution reactions.
Oxidized or Reduced Isoxazole Derivatives: Formed from oxidation or reduction reactions.
Applications De Recherche Scientifique
5-(Methoxymethyl)isoxazole-3-carbonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(Methoxymethyl)isoxazole-3-carbonyl chloride involves its reactivity towards nucleophiles due to the presence of the carbonyl chloride group. This reactivity allows it to form covalent bonds with various nucleophilic species, leading to the formation of new compounds. The isoxazole ring can interact with biological targets, potentially affecting molecular pathways involved in disease processes .
Comparaison Avec Des Composés Similaires
- 5-Methylisoxazole-3-carbonyl chloride
- 5-Phenylisoxazole-3-carbonyl chloride
- 5-(2-Thienyl)isoxazole-3-carbonyl chloride
Comparison: 5-(Methoxymethyl)isoxazole-3-carbonyl chloride is unique due to the presence of the methoxymethyl group, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications .
Propriétés
Numéro CAS |
80173-69-9 |
|---|---|
Formule moléculaire |
C6H6ClNO3 |
Poids moléculaire |
175.57 g/mol |
Nom IUPAC |
5-(methoxymethyl)-1,2-oxazole-3-carbonyl chloride |
InChI |
InChI=1S/C6H6ClNO3/c1-10-3-4-2-5(6(7)9)8-11-4/h2H,3H2,1H3 |
Clé InChI |
OADQXCOFHVUDLB-UHFFFAOYSA-N |
SMILES canonique |
COCC1=CC(=NO1)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


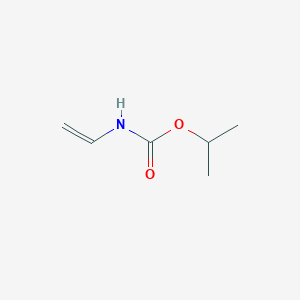
![N-{2-(Furan-2-yl)-2-[(oxan-2-yl)oxy]ethyl}acetamide](/img/structure/B12907928.png)
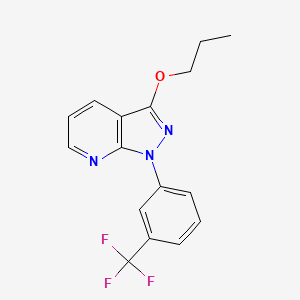
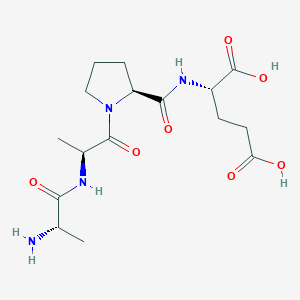
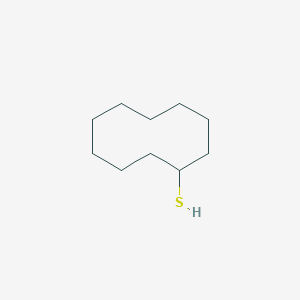
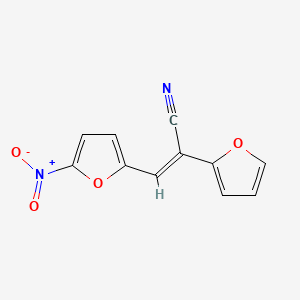
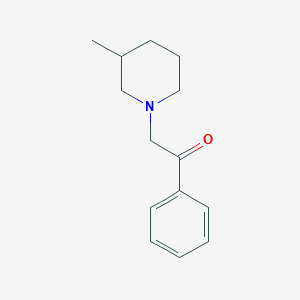
![{2-[Acetyl(butyl)amino]-1,3-oxazol-5-yl}methyl acetate](/img/structure/B12907973.png)

![3-Methyl-7-phenyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B12907976.png)

![6-Methyl-2-(4-nitrophenyl)imidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B12907985.png)
